molecular formula C18H19N3O4 B4730147 1-(2,4-dimethoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

1-(2,4-dimethoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B4730147
M. Wt: 341.4 g/mol
InChI Key: VOKUHQNDNZLGPS-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(2,4-dimethoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the dimethoxyphenyl and pyridine groups. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,4-dimethoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halides and acids. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-dimethoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but may have different substituents, leading to varied properties and applications.

    Pyridine-containing compounds: These compounds feature the pyridine moiety and are often used in medicinal chemistry for their biological activities.

    Dimethoxyphenyl compounds: These compounds contain the dimethoxyphenyl group and are studied for their potential therapeutic effects. The uniqueness of this compound lies in its combination of these three functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-14-5-6-15(16(9-14)25-2)21-11-12(8-17(21)22)18(23)20-13-4-3-7-19-10-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKUHQNDNZLGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-dimethoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
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1-(2,4-dimethoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
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1-(2,4-dimethoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
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1-(2,4-dimethoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
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1-(2,4-dimethoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
Reactant of Route 6
1-(2,4-dimethoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

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